Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . The reaction conditions often require specific solvents and temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Methyl 3-aminothiophene-2-carboxylate
Uniqueness
Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-12(2)8-5(4-10)6(11)7(15-8)9(13)14-3/h11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNFNKKEZQZWAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(S1)C(=O)OC)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381085 |
Source
|
Record name | methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-32-1 |
Source
|
Record name | methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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